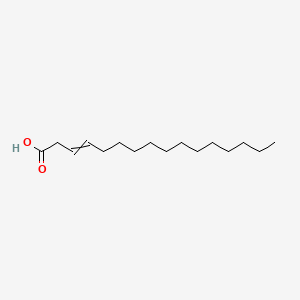

Hexadec-3-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

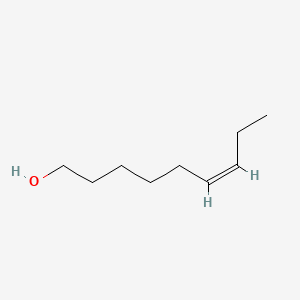

Hexadec-3-enoic acid, also known as (E)-3-hexadecenoic acid, is a long-chain unsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond between the third and fourth carbon atoms in the carbon chain. This compound is a member of the omega-9 fatty acid family and is found in various natural sources, including plant and animal fats .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexadec-3-enoic acid can be synthesized through several methods. One common approach involves the partial hydrogenation of hexadecynoic acid. This process typically uses a palladium catalyst under controlled hydrogenation conditions to selectively reduce the triple bond to a double bond, forming this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of triglycerides containing hexadecenoic acid esters. This process involves the use of strong acids or bases to break down the triglycerides into free fatty acids, which are then purified to obtain this compound .

Análisis De Reacciones Químicas

Types of Reactions: Hexadec-3-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound peroxides or epoxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The double bond in this compound can be reduced to form hexadecanoic acid using hydrogen gas and a metal catalyst such as palladium or platinum.

Substitution: The carboxyl group of this compound can undergo esterification or amidation reactions to form esters or amides, respectively.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products Formed:

Oxidation: this compound peroxides or epoxides.

Reduction: Hexadecanoic acid.

Substitution: this compound esters or amides

Aplicaciones Científicas De Investigación

Hexadec-3-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.

Biology: this compound is studied for its role in cellular metabolism and as a component of cell membranes.

Medicine: Research has shown that this compound has potential anti-inflammatory and anti-cancer properties, making it a subject of interest in pharmacological studies.

Mecanismo De Acción

Hexadec-3-enoic acid exerts its effects through several mechanisms:

Anti-inflammatory Action: It modulates the production of inflammatory mediators and alters the infiltration of neutrophils, thereby reducing inflammation.

Anti-cancer Action: this compound has been shown to suppress the migration and proliferation of cancer cells and stimulate tumor suppressor genes. .

Comparación Con Compuestos Similares

Hexadec-3-enoic acid is unique among long-chain fatty acids due to its specific double bond position and its biological activities. Similar compounds include:

Oleic Acid (C18H34O2): An omega-9 fatty acid with a double bond at the ninth carbon atom.

Palmitoleic Acid (C16H30O2): An omega-7 fatty acid with a double bond at the seventh carbon atom.

Linoleic Acid (C18H32O2): An omega-6 fatty acid with two double bonds at the ninth and twelfth carbon atoms.

Compared to these compounds, this compound has distinct anti-inflammatory and anti-cancer properties, making it a valuable compound for research and industrial applications .

Propiedades

Número CAS |

2457-70-7 |

|---|---|

Fórmula molecular |

C16H30O2 |

Peso molecular |

254.41 g/mol |

Nombre IUPAC |

(Z)-hexadec-3-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |

Clave InChI |

PCBKWKNYISJGPJ-YPKPFQOOSA-N |

SMILES |

CCCCCCCCCCCCC=CCC(=O)O |

SMILES isomérico |

CCCCCCCCCCCC/C=C\CC(=O)O |

SMILES canónico |

CCCCCCCCCCCCC=CCC(=O)O |

melting_point |

53 - 54 °C |

Descripción física |

Solid |

Sinónimos |

delta(3)-hexadecenoic acid delta(3)-hexadecenoic acid, (E)-isomer delta(3)-hexadecenoic acid, (Z)-isomer trans-3-hexadecenoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1232211.png)

![2-[2,5-Diethoxy-4-(4-morpholinyl)anilino]-1-(4-methyl-1-piperidinyl)-1-propanone](/img/structure/B1232213.png)

![N'-[4-(diethylamino)benzylidene]-2-furohydrazide](/img/structure/B1232221.png)

![2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/new.no-structure.jpg)